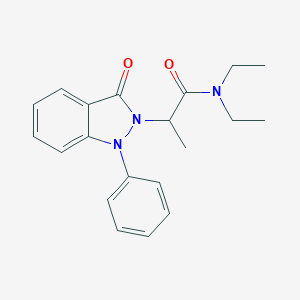

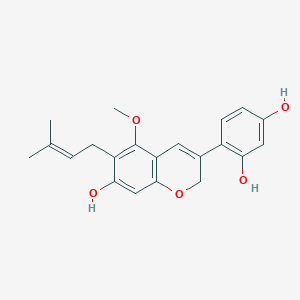

(4,5,6-三苯甲酰氧基-3-羟基氧杂环-2-基)甲基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a category of organic compounds known for their complex synthesis and multifaceted properties. While the direct analysis of "(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate" is not available, related studies on similar compounds provide valuable information on synthesis methods, structural analysis, and properties.

Synthesis Analysis

Synthesis of related compounds involves multi-step chemical processes, including the use of key intermediates and various chemical reactions to achieve the desired molecular structure. For instance, the synthesis of trihydroxyphenylpropenes from vanillin and 3,5-dimethoxytoluene showcases the complexity of synthesizing multi-functionalized organic compounds (Hill, Macaulay, & MacLachlan, 1987).

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest is often determined using techniques such as X-ray crystallography. This allows for the detailed visualization of the molecular geometry and the confirmation of synthesized structures, providing insights into the arrangement of atoms within the compound.

Chemical Reactions and Properties

Chemical properties of related compounds are influenced by their functional groups and molecular structure. For example, studies on the photophysical properties of methyl hydroxy benzoate derivatives reveal how substituents affect the compounds' luminescence and quantum yields, indicating the complex interplay between structure and chemical behavior (Kim et al., 2021).

科学研究应用

三羟基苯基丙烯衍生物的合成

各种三羟基苯基丙烯衍生物的合成涉及关键中间体,如 2,3,5-三苄氧基苯甲酸甲酯,突出了苯甲酸酯衍生物在化学合成过程中的重要性 (Hill 等,1987)。

色谱手性拆分

纤维素三苯甲酸酯衍生物,包括苯基上的修饰,展示出作为高效液相色谱固定相的手性识别能力,表明它们在色谱分离技术中的效用 (Okamoto 等,1987)。

环境和光稳定性研究

除草剂的光解

对磺酰脲除草剂三苯uron-methyl 的研究涉及了解其在玻璃、土壤和植物表面等各种表面的光解。这揭示了苯甲酸酯衍生物的环境行为 (Bhattacharjeel & Dureja,2002)。

超分子化学和客-主系统

环三veratrylene 的六硫代类似物

环三veratrylene 的六硫代类似物的合成,涉及从 3,4-二(羟基)苯甲酸甲酯的步骤,突出了苯甲酸酯衍生物在形成超分子凹状主体中的作用,这在客-主化学中很重要 (Little 等,2014)。

医学影像放射性示踪剂的合成

CK1 抑制剂作为 PET 放射性示踪剂的合成

含苯甲酸酯衍生物的碳-11 标记酪蛋白激酶 1 (CK1) 抑制剂的合成,作为阿尔茨海默病成像中的潜在 PET 放射性示踪剂,突出了苯甲酸酯衍生物在诊断剂开发中的重要性 (Gao 等,2018)。

属性

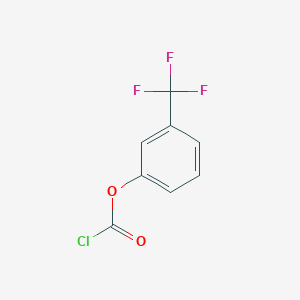

IUPAC Name |

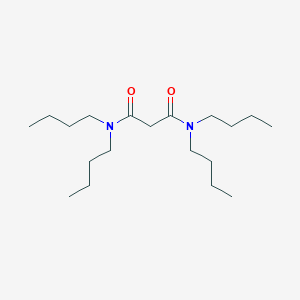

(4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHLAWIOLBRAAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucopyranose 1,2,3,6-Tetrabenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)